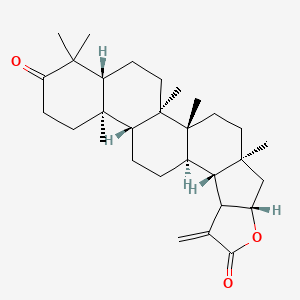

3-Oxolup-20(29)-en-30,21alpha-olide

Description

Structure

3D Structure

Properties

CAS No. |

138913-61-8 |

|---|---|

Molecular Formula |

C30H44O3 |

Molecular Weight |

452.7 g/mol |

IUPAC Name |

(1R,2R,5R,10R,11R,14R,15S,20S,22S)-1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione |

InChI |

InChI=1S/C30H44O3/c1-17-23-19(33-25(17)32)16-27(4)14-15-29(6)18(24(23)27)8-9-21-28(5)12-11-22(31)26(2,3)20(28)10-13-30(21,29)7/h18-21,23-24H,1,8-16H2,2-7H3/t18-,19+,20+,21-,23?,24+,27+,28+,29-,30-/m1/s1 |

InChI Key |

YCZVTFNLKYNKPH-RFRBUGIPSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H]([C@H]1C4[C@H](C2)OC(=O)C4=C)CC[C@H]5[C@]3(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-oxolup-20(29)-en-30,21alpha-olide ochraceolide A |

Origin of Product |

United States |

A Glimpse into the World of Lupane Triterpenoids

Lupane (B1675458) triterpenoids are a major family of pentacyclic triterpenes, characterized by a core skeleton of five fused rings: four cyclohexane (B81311) rings and one cyclopentane (B165970) ring. wikipedia.org These natural products are widely distributed in the plant kingdom, with notable sources including birch bark, mango peels, and olives. wikipedia.org The lupane family is a treasure trove of bioactive molecules, with prominent members like lupeol (B1675499), betulin (B1666924), and betulinic acid being the subject of extensive scientific investigation for their potential pharmacological applications, including anti-inflammatory, antiviral, and anticancer properties. wikipedia.orgnih.gov The structural diversity within this class, arising from various substitutions and functionalizations on the core lupane framework, gives rise to a wide spectrum of biological activities. hebmu.edu.cn

3 Oxolup 20 29 En 30,21alpha Olide: a Unique Lupane Lactone

3-Oxolup-20(29)-en-30,21alpha-olide distinguishes itself from more common lupane (B1675458) derivatives through its specific structural modifications. The presence of an oxo group at the C-3 position and a distinctive alpha-lactone ring involving carbons 30 and 21 sets it apart. This lactone functionality, in particular, is a key feature that influences its chemical reactivity and potential biological interactions. While the broader lupane class is known for compounds with hydroxyl or carboxyl groups at various positions, the lactone ring in this compound introduces a unique electrophilic center, potentially leading to different modes of action compared to its more studied relatives.

The systematic investigation of such unique structures is crucial for expanding our understanding of structure-activity relationships within the lupane family. The subtle yet significant variations in functional groups can lead to profound differences in biological outcomes.

The Scientific Drive for Deeper Investigation

Extraction and Isolation Methodologies

The isolation of this compound and related lupane triterpenoids from plant material typically involves a multi-step process of extraction and chromatographic separation.

The general procedure begins with the extraction of dried and powdered plant material, such as stem bark, using organic solvents. Methanol (B129727) is a commonly used solvent for initial extraction. acs.orgnih.govacs.org This crude extract is then often subjected to solvent partitioning to separate compounds based on their polarity. For example, an ethyl acetate extract is often used for further separation as it can dissolve triterpenoids. nih.gov

Bioassay-guided fractionation is a common strategy, where the fractions are tested for biological activity to guide the isolation of active compounds. acs.org The separation and purification of individual compounds from the active fractions are achieved through various chromatographic techniques. These include:

Column Chromatography: Often using silica gel as the stationary phase. nih.gov

Preparative Thin-Layer Chromatography (TLC): A method used for purifying small amounts of a compound. nih.gov

The structure of the isolated pure compounds is then elucidated using a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMBC, HSQC, NOESY), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. mdpi.comacs.orgacs.org

Techniques for Extraction from Plant Biomass

The initial step in the isolation of this compound and its structural analogs from their natural source, the stem bark of Kokoona ochracea, involves a systematic extraction process designed to separate compounds based on their polarity. nih.govdocksci.com

A common and effective method employed is sequential maceration with solvents of increasing polarity. In a typical procedure, the air-dried and powdered plant material is first exhaustively extracted with a nonpolar solvent like petroleum ether. docksci.com This is followed by extraction of the remaining plant residue (the marc) with a more polar solvent, such as methanol. docksci.com This two-step process allows for a preliminary fractionation of the chemical constituents within the plant biomass.

The crude extracts obtained from these initial steps are then often subjected to further partitioning. For instance, the methanol extract can be partitioned between chloroform and water. docksci.com This liquid-liquid extraction step further separates the compounds, with the nonpolar and moderately polar compounds, including many triterpenoids, concentrating in the chloroform phase. The selection of solvents is crucial and is guided by the general solubility characteristics of the target compounds. For lupane-type triterpenoids, solvents like n-hexane, dichloromethane, ethyl acetate, and ethanol have also been utilized in methods such as Soxhlet extraction and batch solid-liquid extraction from other plant sources like Acacia dealbata. scispace.comresearchgate.net

Bioactivity-Guided Fractionation Approaches

A cornerstone of natural product drug discovery is the use of bioactivity-guided fractionation. This approach utilizes biological assays to direct the purification process, ensuring that the isolated compounds are those responsible for the observed biological activity. In the case of this compound and its related lactones, cytotoxicity assays have been instrumental. nih.govdocksci.com

Specifically, the various extracts and subsequent fractions are tested for their ability to inhibit the growth of cancer cell lines. The murine lymphocytic leukemia (P-388) cell line has been notably used in the isolation of these compounds. nih.govdocksci.com The fractions that exhibit significant cytotoxic activity are then prioritized for further separation and purification. This iterative process of testing and separating allows researchers to home in on the active constituents, such as this compound, which demonstrated a potent cytotoxic effect. nih.gov This targeted approach is more efficient than untargeted isolation, as it focuses the research efforts on compounds with a higher probability of having interesting biological properties.

The general principle of bioassay-guided isolation is widely applied in the study of triterpenoids for various potential therapeutic applications, including the discovery of cytotoxic, anti-inflammatory, and neuritogenic agents. nih.govdocksci.comnih.gov

Advanced Chromatographic Separation Protocols

Following the initial extraction and bioactivity-guided selection of promising fractions, advanced chromatographic techniques are employed to achieve the final purification of the target compounds. Column chromatography (CC) over silica gel is a fundamental and widely used technique in this stage. docksci.com

The combined active extracts, such as the petroleum ether and chloroform fractions from Kokoona ochracea, are loaded onto a silica gel column. The separation is then achieved by eluting the column with a gradient of solvents with increasing polarity. docksci.com A typical solvent system starts with a nonpolar solvent like petroleum ether and gradually introduces a more polar solvent such as ethyl acetate. The fractions are collected systematically and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

For the isolation of this compound (referred to as ochraceolide A in the literature), repeated column chromatography was necessary to obtain the pure compound. docksci.com In some instances, preparative TLC is used as a final purification step to separate compounds with very similar chromatographic behavior. Crystallization from a suitable solvent or solvent mixture, such as chloroform/methanol, is often the final step to obtain the pure crystalline compound. docksci.com

The following table summarizes the key chromatographic steps involved in the isolation of this compound and a related compound from Kokoona ochracea.

| Compound | Initial Active Fractions | Chromatographic Technique | Elution Solvents | Final Purification |

| This compound | Petroleum ether and Chloroform extracts | Repeated Column Chromatography on Silica Gel | Gradient of petroleum ether-ethyl acetate | Crystallization (Chloroform/Methanol) |

| Ochraceolide D | Not explicitly stated | Column Chromatography on Silica Gel | Not explicitly stated | Not explicitly stated |

Data sourced from scientific literature on the isolation of lupane lactones from Kokoona ochracea. docksci.comnih.gov

Application of Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are instrumental in piecing together the complex structure of this compound from its constituent atoms. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the molecular formula, functional groups, and the intricate network of proton and carbon connectivities.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, the carbon skeleton and the relative stereochemistry of the compound can be established.

The ¹H NMR spectrum of a related compound, 3β-hydroxyllup-20(29)-en-28-oic acid (Betulinic acid), provides foundational data for understanding the lupane skeleton. scispace.com For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons of the isopropenyl group at C-20(29). Additionally, the presence of multiple methyl singlets is anticipated, which is a hallmark of the lupane triterpenoid (B12794562) framework. The absence of a signal around δH 3.2, typical for a proton on a hydroxyl-bearing carbon at C-3, and the presence of signals in the δH 2.2-2.5 range for protons adjacent to a carbonyl group, would be consistent with the 3-oxo functionality.

The ¹³C NMR spectrum is crucial for identifying all the carbon atoms in the molecule. For this compound, a signal in the range of δC 215-220 ppm would confirm the presence of the ketone at C-3. The carbons of the double bond at C-20 and C-29 are expected to resonate around δC 150 ppm and δC 109 ppm, respectively. Furthermore, a downfield signal above δC 170 ppm would be indicative of the carbonyl carbon of the lactone ring. While specific data for this compound is not widely published, the ¹³C NMR data for a structurally similar compound, 29-acetoxy-20-hydroxy-3-oxolupan-30,21-alpha-olide, offers valuable insight into the expected chemical shifts for the core structure. spectrabase.com

Table 1: Representative ¹³C NMR Chemical Shifts for a Related Lupane Triterpenoid (Data for 29-acetoxy-20-hydroxy-3-oxolupan-30,21-alpha-olide) spectrabase.com

| Carbon Position | Chemical Shift (δC) in ppm |

| 3 | ~218 |

| 20 | ~85 |

| 21 | ~80 |

| 29 | ~65 |

| 30 | ~175 |

Note: The chemical shifts are approximate and for a related compound. The presence of a double bond at C-20(29) in the target compound would significantly alter the shifts for C-20 and C-29.

Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons and for determining the stereochemistry of the molecule. scispace.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the spin systems within the molecule. For this compound, COSY would be used to map the connections between adjacent protons in the cyclohexane (B81311) rings and the side chain. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry by identifying protons that are close in space, even if they are not directly bonded. The observation of NOE correlations between specific protons helps to define the relative configuration of the chiral centers in the lupane skeleton and the orientation of the lactone ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. HSQC is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H NMR and COSY spectra. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is critical for piecing together the entire carbon skeleton, including the placement of quaternary carbons and functional groups like the 3-oxo group and the lactone ring. For instance, correlations from the methyl protons to adjacent carbons would confirm their positions in the structure. nih.govresearchgate.net

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula. The expected molecular formula for this compound is C₃₀H₄₄O₃. The fragmentation pattern observed in the mass spectrum would also offer structural clues, such as the loss of small neutral molecules like CO or CO₂ from the lactone and ketone functionalities.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of:

A saturated ketone (C=O) at approximately 1710 cm⁻¹, corresponding to the 3-oxo group.

An α,β-unsaturated γ-lactone (C=O) at a higher frequency, typically around 1750-1780 cm⁻¹, due to the ring strain and electronic effects of the double bond.

A carbon-carbon double bond (C=C) from the isopropenyl group, with a stretching vibration around 1640 cm⁻¹.

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While spectroscopic methods provide a detailed picture of the molecular connectivity and relative stereochemistry, single-crystal X-ray diffraction is the definitive technique for determining the absolute configuration and the precise three-dimensional conformation of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a compound with multiple chiral centers like this compound, X-ray crystallography can unambiguously establish the stereochemistry at each center. The analysis would confirm the chair and boat conformations of the various rings in the lupane skeleton and the precise orientation of the substituents, including the axial or equatorial positions of the methyl groups and the stereochemistry of the lactone ring fusion. The data obtained from X-ray diffraction, such as bond lengths, bond angles, and torsion angles, provide the most accurate and detailed model of the molecule's structure. While a crystal structure for the specific title compound is not publicly available, analysis of related structures like 29-acetoxy-20-hydroxy-3-oxolupan-30,21-alpha-olide provides a template for the expected solid-state conformation. spectrabase.com

Elucidation of the Lactone Ring System and Stereochemical Aspects

The definitive structural characterization of this compound, particularly its lactone moiety, has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry.

The presence of the lactone functional group is initially suggested by its molecular formula, C₃₀H₄₄O₅, derived from mass spectrometry, indicating a high degree of unsaturation and the presence of multiple oxygen atoms. koreascience.kr Infrared (IR) spectroscopy would further corroborate this with a characteristic carbonyl (C=O) stretching frequency for a lactone.

The core of the structural elucidation lies in the detailed analysis of its ¹H and ¹³C NMR spectra. The ¹H-NMR spectrum of chiisanogenin (B1258925) displays characteristic signals that provide the initial framework for its structure. koreascience.kr For instance, the exocyclic double bond at C-20(29) is evidenced by the appearance of two broad singlets in the olefinic region.

The elucidation of the lactone ring and its attachment to the main triterpenoid scaffold is heavily reliant on 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). HMBC experiments reveal long-range correlations between protons and carbons, which are instrumental in connecting different fragments of the molecule. For example, correlations between the protons on the isopropenyl group and the carbons of the E-ring, as well as with the lactone carbonyl, would definitively establish the position and connectivity of the lactone ring.

The stereochemistry of the lactone ring, specifically the α-orientation of the oxygen at C-21, is determined through NOESY experiments. NOESY detects through-space interactions between protons that are in close proximity. The observation of a Nuclear Overhauser Effect (NOE) between the proton at C-21 and other protons with known stereochemistry on the E-ring allows for the assignment of its relative configuration. The absence or presence of specific NOE correlations is critical in differentiating between the α and β isomers.

For a comprehensive understanding, the chemical shifts from ¹H and ¹³C NMR data are meticulously assigned.

Interactive Data Table: ¹H NMR Data of this compound (Chiisanogenin)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.57 | d | 8.1 |

| H-2 | 2.93 | d | 15 |

| H-2 | 2.74 | dd | 8.1, 15 |

| H-11 | 4.53 | d | 9.0 |

| H-19 | 2.98 | m | |

| H-23 | 4.86 | br s | |

| H-23 | 4.83 | br s | |

| H-24 | 1.73 | s | |

| H-25 | 0.91 | s | |

| H-26 | 1.02 | s | |

| H-27 | 1.07 | s | |

| H-29 | 4.76 | br s | |

| H-29 | 4.64 | br s | |

| H-30 | 1.68 | s |

Data sourced from a study on terpenoids isolated from the fruits of Acanthopanax chiisanensis. koreascience.kr

Interactive Data Table: ¹³C NMR Data of this compound (Chiisanogenin)

A complete assignment of the ¹³C NMR spectrum is essential for confirming the carbon framework and the position of functional groups. While specific literature values for all carbons were not available in the immediate search results, comparison with related lupane triterpenoids and analysis of HMBC and HSQC (Heteronuclear Single Quantum Coherence) spectra would allow for the unambiguous assignment of each carbon signal, including the key carbonyl carbon of the lactone ring and the oxygenated carbon at C-21.

The combination of these spectroscopic methods provides irrefutable evidence for the structure of this compound, definitively establishing the presence and stereochemical orientation of the α-lactone ring fused to the E-ring of the lupane skeleton.

Biosynthetic Pathways and Structural Diversification Within Lupane Triterpenoids

General Principles of Triterpenoid (B12794562) Biosynthesis

Triterpenoids represent a vast and structurally diverse class of natural products derived from a common C30 precursor, squalene (B77637). nih.gov Their biosynthesis begins with the assembly of fundamental five-carbon building blocks.

Mevalonate (B85504) and Non-Mevalonate Pathways

The universal precursors for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two distinct and compartmentalized pathways in plants. nih.govpnas.org

The Mevalonate (MVA) Pathway : Occurring primarily in the cytoplasm and endoplasmic reticulum, this pathway starts with the condensation of three molecules of acetyl-CoA. nih.govrsc.org It is the principal route for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.org A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.gov

The Non-Mevalonate Pathway (MEP/DOXP Pathway) : Localized within the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates. nih.govias.ac.in It is mainly responsible for the production of smaller terpenoids like monoterpenes (C10) and diterpenes (C20), as well as carotenoids. ias.ac.inresearchgate.net

While these pathways are spatially separate, evidence of cross-talk between them exists, allowing for the exchange of isoprenoid intermediates. pnas.org For the synthesis of triterpenes, the MVA pathway is the primary source of the IPP and DMAPP units that are ultimately assembled into the C30 squalene backbone. nih.gov

Role of 2,3-Oxidosqualene Cyclases (OSCs) in Initial Cyclization

The linear C30 hydrocarbon, squalene, is formed by the head-to-head condensation of two farnesyl diphosphate (FPP) molecules. nih.gov This squalene molecule is then epoxidized by the enzyme squalene monooxygenase to yield (S)-2,3-oxidosqualene. nih.govwikipedia.org

This epoxide, 2,3-oxidosqualene, is a critical branching point in the biosynthesis of both sterols and triterpenoids. researchgate.netresearchgate.net The subsequent cyclization of this linear precursor into a multitude of polycyclic skeletons is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). nih.govmdpi.com These enzymes are remarkable in their ability to control a complex cascade of cyclizations and rearrangements, initiated by protonation of the epoxide ring, to produce specific and stereochemically distinct scaffolds from the same substrate. researchgate.netmdpi.com The conformation adopted by the substrate within the enzyme's active site—either a chair-chair-chair or chair-boat-chair conformation—dictates the final skeletal structure, leading to the immense diversity of triterpenoids found in nature. nih.govmdpi.com

Specific Biosynthetic Routes Leading to the Lupane (B1675458) Skeleton

The formation of the characteristic pentacyclic lupane skeleton is a specific outcome of the OSC-catalyzed cyclization. The enzyme responsible for this transformation is lupeol (B1675499) synthase (LUS). mdpi.com

The process begins with the cyclization of 2,3-oxidosqualene, which is folded into a chair-chair-chair conformation within the active site of LUS. mdpi.com This is initiated by protonation, leading to the formation of a transient tetracyclic dammarenyl cation intermediate. nih.govresearchgate.net This intermediate then undergoes a series of rearrangements and a final cyclization to form the distinctive five-membered E-ring of the lupane framework, ultimately yielding lupeol as a primary product. researchgate.netthescipub.com Lupeol serves as a foundational structure for a wide array of other lupane-type triterpenoids. wikipedia.org

Enzymatic Transformations Contributing to Structural Diversity

Following the initial cyclization that establishes the core lupane skeleton, a suite of tailoring enzymes introduces further structural modifications. These enzymatic reactions, primarily oxidations, are responsible for the vast diversity and wide range of biological activities observed in this class of compounds.

Hydroxylations and Oxidations

The functionalization of the lupane scaffold is largely carried out by cytochrome P450 monooxygenases (CYP450s). nih.govthescipub.com These enzymes are capable of introducing hydroxyl (-OH) groups at various, often specific, positions on the triterpenoid backbone. researchgate.netthescipub.com For instance, the conversion of lupeol to betulin (B1666924) involves hydroxylation at the C-28 position. nih.gov

These newly introduced hydroxyl groups can be further oxidized by other enzymes, such as dehydrogenases, to yield carbonyl functionalities like ketones (oxo groups) and aldehydes. thescipub.com The "3-Oxo" designation in 3-Oxolup-20(29)-en-30,21alpha-olide indicates that the hydroxyl group typically found at the C-3 position in precursors like lupeol has been oxidized to a ketone.

Formation of Lactone Structures

Lactone rings, which are cyclic esters, are formed through an intramolecular reaction between a hydroxyl group and a carboxylic acid group. The formation of the 30,21alpha-olide structure in the target molecule is a sophisticated enzymatic process. While the exact enzyme has not been fully characterized, the biosynthetic logic suggests a multi-step pathway mediated by specific P450 enzymes and other oxidoreductases.

The formation of this specific lactone likely involves:

Initial Hydroxylation: A specific cytochrome P450 enzyme introduces a hydroxyl group at the C-21 position of the lupane E-ring, with a specific stereochemistry (alpha).

Oxidation to Carboxylic Acid: The methyl group at the C-30 position (part of the isopropenyl group at C-20) undergoes successive oxidations, likely also catalyzed by P450s, first to an alcohol, then to an aldehyde, and finally to a carboxylic acid.

Intramolecular Esterification (Lactonization): An enzyme then catalyzes the intramolecular esterification between the newly formed C-30 carboxylic acid and the C-21alpha hydroxyl group. This reaction eliminates a molecule of water and closes the ring, forming the characteristic olide (lactone) structure.

This sequence of events results in the formation of the complex This compound , a molecule showcasing the remarkable synthetic power of plant enzymatic pathways to generate intricate structural diversity from a common precursor. Studies have identified other lupane triterpenes with δ-lactones in the E-ring, supporting the biological feasibility of such ring-forming reactions in this compound class. nih.gov

Ring-Opening and Rearrangement Mechanisms

The structural diversification of the lupane skeleton is significantly enhanced through a variety of ring-opening and rearrangement reactions. These modifications are often catalyzed by cytochrome P450 monooxygenases and other enzymes, leading to the formation of novel carbocyclic and heterocyclic systems. These reactions are crucial for generating the chemical diversity observed within the lupane triterpenoid family.

One of the key rearrangement processes involves the expansion of the D-ring, which transforms the initial dammarenyl cation into the lupanyl cation during biosynthesis. nih.gov Subsequent enzymatic modifications can lead to further skeletal changes. For instance, the opening of the A-ring is a known modification pathway. While specific mechanisms leading to this compound are not extensively detailed in the literature, the formation of its lactone ring implies a Baeyer-Villiger-type oxidation or a similar enzymatic process. This would involve the insertion of an oxygen atom adjacent to a carbonyl group, a common reaction in the biosynthesis of complex natural products.

Furthermore, the formation of various heterocyclic systems fused to the A-ring of lupane triterpenoids has been demonstrated through synthetic methodologies, which can provide insights into potential biosynthetic pathways. For example, the creation of 1,2-oxazine-fused derivatives from betulonic acid methyl ester highlights the reactivity of the A-ring and the potential for incorporating heteroatoms. nih.gov The synthesis of pyridine-fused and 4H-pyran-fused lupane derivatives further illustrates the chemical plasticity of this scaffold. nih.gov These synthetic transformations, while not biosynthetic, underscore the types of rearrangements and ring formations that can occur.

Chemotaxonomic Significance of Lupane Triterpenoids in Plant Families

The distribution of lupane triterpenoids across the plant kingdom is not uniform, and their presence or the prevalence of specific structural types can be a valuable chemotaxonomic marker. These compounds have been isolated from a wide range of plant families, with certain families being particularly rich sources.

Lupane-type triterpenoids are well-known constituents of the Betulaceae family, with betulin and betulinic acid being prominent examples isolated from birch bark. thescipub.comresearchgate.net The Celastraceae family is another significant source, with compounds like 28-hydroxy-3-oxo-lup-20(29)-en-30-al being reported in Microtropis fokienensis. nih.gov The Myrtaceae family also contributes to the diversity of lupane triterpenoids, as evidenced by the isolation of various derivatives from Myrciaria floribunda. nih.gov

The structural variations of lupane triterpenoids within a particular plant can also be of chemotaxonomic importance. For example, the leaves of Acanthopanax divaricatus have yielded lupane triterpenoid oligoglycosyl esters, indicating specific glycosylation patterns within this species. capes.gov.br Similarly, the isolation of nor-lupane triterpenoids like platanic acid from Platanus x hybrida suggests specific oxidative degradation pathways are active in this species. researchgate.net The presence of 30-oxo-calenduladiol, a dihydroxylated lupane-type triterpene, in Manilkara apurimacensis further illustrates the species-specific nature of these compounds. researchgate.net

The study of the distribution of these compounds aids in the classification of plants and can also guide the search for new bioactive molecules. The presence of a specific lupane derivative, such as this compound, in a particular plant species would be a significant chemotaxonomic finding, potentially linking it to other species with similar biosynthetic capabilities.

Synthetic Strategies and Chemical Modifications of 3 Oxolup 20 29 En 30,21alpha Olide and Its Analogs

Partial Synthesis of Related Bioactive Lupane (B1675458) Triterpenoids

The partial synthesis of complex natural products like lupane triterpenoids is often more feasible than total synthesis. This approach leverages readily available starting materials, which are structurally similar to the target molecule, and modifies them through a series of chemical reactions.

Betulinic acid and its parent compound, betulin (B1666924), are the most common and economically viable precursors for the synthesis of a vast array of bioactive lupane derivatives. nih.gov Betulin is abundant in the bark of several birch species (Betula ssp.), containing up to 25% by weight, and can be efficiently converted to betulinic acid. nih.govnih.gov

A common method to synthesize betulinic acid from betulin involves a two-step procedure:

Oxidation: The primary hydroxyl group at the C-28 position of betulin is selectively oxidized. A widely used method is Jones oxidation (CrO₃/H₂SO₄/acetone), which first yields the intermediate betulonic acid with a reported yield of 90%. nih.gov More modern and streamlined methods utilize TEMPO-mediated oxidation systems. nih.gov For instance, using 4-acetamido-TEMPO can yield betulinic acid at 72% after recrystallization. nih.gov

Reduction: The C-3 keto group of the intermediate betulonic acid is then reduced to a hydroxyl group. Using sodium borohydride (B1222165) (NaBH₄) in 2-propanol results in the stereoselective formation of the 3β-hydroxyl isomer, yielding pure betulinic acid after recrystallization from methanol (B129727) with a 92% yield. nih.govnih.gov

Optimizing reaction conditions is crucial for improving the efficiency and yield of synthetic routes. In the synthesis of lupane derivatives, researchers have focused on various aspects, from extraction to the conditions of individual chemical steps.

For the production of betulinic acid, efforts have been made to streamline the extraction and oxidation process. A method using a 2-propanol–water (9:1, v/v) system allows for high-yield extraction of betulin at room temperature. nih.gov The resulting crude extract can then be directly oxidized using TEMPO and hypervalent iodine reagents, bypassing the need for extensive purification of the intermediate. nih.gov

In biotransformation processes, which use microorganisms to carry out chemical reactions, optimization of parameters is key. For the conversion of betulin to betulinic acid using the fungus Armillaria luteo-virens, it was found that adjusting the pH to 6, maintaining a temperature of 28°C, and adding 0.57% polysorbate 80 to the culture medium were optimal conditions, increasing the yield. thescipub.com

For subsequent chemical modifications, the choice of reagents and catalysts can significantly impact the outcome. In the synthesis of C19-(1,2,3-triazolyl)-triterpenoids via a "click" reaction, various copper-based catalytic systems were screened. researchgate.net It was determined that the dinuclear copper complex [Cu(μ-OH)(TMEDA)]₂Cl₂ was the most efficient catalyst for the hindered alkyne moiety on the triterpenoid (B12794562) skeleton. researchgate.net Furthermore, adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) was found to streamline the synthesis of the precursor lup-20(30)-yne, leading to a high yield of 89% for the desired product. researchgate.net

Design and Chemical Synthesis of Novel Derivatives

The design and synthesis of novel derivatives aim to enhance the biological activity, selectivity, and pharmacokinetic properties of the parent lupane triterpenoid. Modifications are commonly introduced at the C-3, C-28, and C-30 positions of the lupane skeleton. researchgate.netnih.gov

One strategy involves the synthesis of amide derivatives. Novel 30-oxo-amides derived from betulin and betulinic acid have been prepared through a sequence of hydroboration, oxidation, and amidation. nih.gov These modifications resulted in compounds with significant cytotoxic activity against various human tumor cell lines, with small structural changes leading to significant differences in potency. nih.gov Specifically, the introduction of an ethylenediamine (B42938) moiety at the C-30 position yielded compounds with low EC₅₀ values that were found to act primarily through apoptosis. nih.gov Similarly, N-[3-oxo-20(29)-lupen-28-oyl]-glycine, an amide derivative of betulonic acid, showed significantly stronger cytotoxic activity against certain cancer cell lines than betulinic acid. researchgate.net

Another approach is the creation of hybrid molecules or conjugates to improve targeting or efficacy. Rhodamine-conjugated lupane-type triterpenes have been synthesized to enhance cytotoxicity. mdpi.com The synthesis involves activating rhodamine dyes with oxalyl chloride and then reacting the resulting acid chlorides with amine-functionalized lupane derivatives. mdpi.com These conjugates are designed to leverage the properties of both the triterpenoid and the fluorescent dye.

Regioselective and Stereoselective Approaches in Synthesis

Controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D orientation of the resulting bonds) is fundamental in the synthesis of complex molecules like triterpenoids to ensure the desired biologically active isomer is formed.

A prime example of stereoselectivity is the reduction of the C-3 ketone in betulonic acid. The use of sodium borohydride (NaBH₄) selectively produces the 3β-hydroxy epimer (betulinic acid) in high yield (92%), demonstrating excellent facial selectivity in the hydride attack on the carbonyl. nih.govnih.gov

Regioselectivity is critical when multiple reactive sites are present. The synthesis of betulinic acid from betulin showcases this challenge. The goal is to selectively oxidize the primary C-28 hydroxyl group without affecting the secondary C-3 hydroxyl group. This is often achieved by choosing specific oxidizing agents like TEMPO-based systems or by using protecting groups. nih.govnih.gov

In the synthesis of more complex derivatives, such as dienes from N-allylhydrazones, methods have been developed to achieve high (E)-stereoselectivity for the newly formed double bond. organic-chemistry.org This involves a two-step procedure of bromination followed by elimination, which is effective for a variety of substrates and yields dienes with excellent stereoselectivity (E:Z > 20:1). organic-chemistry.org While not specific to lupane synthesis, these general principles of stereocontrol are applicable. Similarly, efficient protocols for the regioselective and stereoselective sulfonylation of alkynylcarbonyl compounds have been developed, highlighting the ongoing innovation in controlling reaction outcomes. rsc.org

Methodologies for Preparing Key Intermediates

The successful synthesis of complex derivatives relies on the efficient preparation of key intermediates. These are stable compounds that serve as building blocks for further elaboration.

In the synthesis of amide derivatives of betulonic acid, a crucial intermediate is the acid chloride. 3-oxo-20(29)-lupen-28-oic acid chloride (betulonic acid chloride) is synthesized from betulonic acid using an acylating agent such as oxalyl chloride. researchgate.net This activated intermediate readily reacts with amines to form the desired amide bond. researchgate.net

For modifications starting from betulinic acid, esterification is a common first step to protect the carboxylic acid and allow for reactions at other positions. 28-carbomethoxy-lup-20(29)-en-3β-ol is a key intermediate prepared by reacting betulinic acid with diazomethane. researchgate.net This protects the C-28 position, allowing for subsequent oxidation of the C-3 hydroxyl group to a ketone, as seen in the synthesis of 28-hydroxy-3-oxolup-20(29)-en-30-al. researchgate.net

Betulonic acid itself is a pivotal intermediate. It is readily synthesized by the Jones oxidation of betulin and serves as the precursor for both betulinic acid (via reduction) and a variety of C-28 amide and ester derivatives (via activation of its carboxylic acid). nih.govresearchgate.netepa.gov

Mechanistic Investigations of Biological Activities in Vitro Research

Antiviral Activity (In Vitro)

Based on a review of the available scientific literature, no studies were found that investigated the in vitro antiviral activity of 3-Oxolup-20(29)-en-30,21alpha-olide.

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication

No published studies were identified that specifically investigate the inhibitory effects of this compound on the replication of Human Immunodeficiency Virus Type 1 (HIV-1).

Identification of Structural Features Essential for Antiviral Potency

As there are no available studies on the anti-HIV-1 activity of this compound, the structural features of this compound that are essential for antiviral potency have not been determined.

Other Biochemical and Cellular Activity Assays (In Vitro)

Farnesyl Protein Transferase (FPTase) Bioassay Evaluation

No research could be located that evaluates the effect of this compound in farnesyl protein transferase (FPTase) bioassays. While triterpenoids, in general, have been investigated as FPTase inhibitors, specific data for this compound is not available.

Mutagenicity Assessment in Bacterial Systems (e.g., Salmonella typhimurium)

There are no public records of mutagenicity studies, such as the Ames test using Salmonella typhimurium, for this compound.

Tubulin Polymerization Modulation (General for Triterpenoids)

While some triterpenoids have been shown to modulate tubulin polymerization, no studies were found that specifically assess the impact of this compound on this process.

Note: The absence of information in this article is a reflection of the current publicly available scientific literature and does not preclude the existence of such research in non-public or future publications.

Structure Activity Relationship Sar and Pharmacophore Development

Correlation of Structural Features with Biological Potency

The lupane (B1675458) skeleton, a thirty-carbon framework, provides the foundational scaffold for a diverse array of biological effects. Modifications at various positions on this scaffold have been shown to significantly impact potency. For 3-Oxolup-20(29)-en-30,21alpha-olide, key structural elements contributing to its activity profile include the oxidation state at C-3, the isopropenyl group at C-19, and the novel α-lactone ring in the E-ring.

Research on analogous lupane triterpenoids has consistently demonstrated that alterations at the C-3 and C-28 positions can dramatically modulate cytotoxicity and antiviral activity. nih.gov While specific data for this compound is limited, the presence of the 3-oxo group is a notable feature.

Influence of Oxidation States and Functional Groups on Cytotoxicity

The oxidation state of the C-3 position in lupane triterpenoids is a critical determinant of their cytotoxic effects. The presence of a ketone (oxo) group at C-3, as seen in this compound, has been associated with enhanced differentiation-inducing activities in certain cancer cell lines. researchgate.net In a study on various lupane triterpenes, it was observed that the keto function at C-3 enhanced their capacity to induce differentiation and apoptosis in B16 2F2 melanoma cells. researchgate.net

Furthermore, the introduction of a carbonyl group at C-17 in some lupane derivatives has been shown to result in inhibitory effects on the growth of leukemia, melanoma, and neuroblastoma cells. mdpi.com This suggests that the presence and position of carbonyl functionalities are pivotal for the cytotoxic profile of this class of compounds.

The lactone moiety is another crucial functional group. While direct studies on the α-lactone of this compound are scarce, research on other types of lactone-containing triterpenoids indicates their importance for biological activity. For instance, some sesquiterpene lactones owe their cytotoxic and antimicrobial activities to the presence of an α,β-unsaturated γ-lactone moiety, which can undergo Michael-type addition reactions with biological nucleophiles. researchgate.net Although the lactone in this compound is saturated, its presence introduces polarity and conformational constraints that likely influence its biological interactions.

Significance of Specific Moieties (e.g., Formyl Group for Antiviral Action)

While this compound itself does not possess a formyl group, the significance of such moieties in related triterpenoids provides valuable SAR insights. For instance, simple modifications to the parent structure of lupane triterpenes have yielded compounds with high efficacy against influenza A and herpes simplex type 1 viruses. nih.gov Although specific details on the role of a formyl group in the antiviral action of lupane triterpenoids are not extensively detailed in the provided search results, the general principle of functional group modification leading to enhanced antiviral activity is well-established. nih.govsemanticscholar.orgnih.gov

Comparative SAR Analysis with Other Lupane and Pentacyclic Triterpenoids

The structure-activity relationships of this compound can be further understood by comparing it with other well-studied lupane and pentacyclic triterpenoids like betulinic acid, lupeol (B1675499), and oleanolic acid.

Betulinic acid, which features a hydroxyl group at C-3 and a carboxylic acid at C-28, is a widely studied cytotoxic agent. mdpi.com The replacement of the C-3 hydroxyl with a ketone, as in betulonic acid, can alter the activity profile. The unique α-lactone ring in this compound represents a significant departure from the more common C-28 carboxylic acid or alcohol functionalities and likely confers distinct biological properties.

Studies on a variety of pentacyclic triterpenoids have revealed that the type of functional groups on the A-ring and at the C-28 position are critical for their cytotoxic potential. sinica.edu.tw For instance, oleanane and ursane triterpenoids with enone functionalities in the A-ring often exhibit stronger activity. sinica.edu.tw

The table below provides a comparative overview of the structural features of this compound and other relevant pentacyclic triterpenoids.

| Compound Name | Skeleton | C-3 Functional Group | C-28/Other Functional Group |

| This compound | Lupane | Oxo (Ketone) | α-Lactone (C-30, C-21) |

| Betulinic Acid | Lupane | Hydroxyl | Carboxylic Acid (C-28) |

| Betulonic Acid | Lupane | Oxo (Ketone) | Carboxylic Acid (C-28) |

| Lupeol | Lupane | Hydroxyl | Methyl (C-28) |

| Oleanolic Acid | Oleanane | Hydroxyl | Carboxylic Acid (C-28) |

Advanced Analytical Methods for Research and Development

High-Performance Chromatographic Techniques for Purity and Quantification

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are indispensable tools for the analysis of natural products like 3-Oxolup-20(29)-en-30,21alpha-olide. nih.gov These techniques are paramount for separating the compound from complex mixtures, such as crude plant extracts or reaction mixtures, to assess its purity and determine its concentration.

The separation is typically achieved using a reversed-phase column (e.g., a C18 column) where compounds are separated based on their hydrophobicity. A mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is passed through the column. For this compound, a gradient elution method, where the solvent composition is changed over time, would likely be employed to achieve optimal separation from other related triterpenoids.

Purity Analysis: The purity of a sample is determined by injecting it into the HPLC system and analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks detected. An ideal purity profile shows a single, sharp peak.

Quantification: For quantification, a calibration curve is constructed by injecting solutions of highly purified this compound at known concentrations. The peak area for each concentration is plotted to create a linear regression model. The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from the calibration curve.

Table 1: Illustrative HPLC Purity Assessment of a this compound Sample This table represents a hypothetical analysis to demonstrate the method's application.

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 8.5 | 15.6 | 2.5 | Impurity A |

| 2 | 12.1 | 595.2 | 95.8 | This compound |

| 3 | 14.3 | 10.5 | 1.7 | Impurity B |

| Total | 621.3 | 100.0 |

Spectroscopic Methods in Quantitative Analysis and Metabolomics

Spectroscopic techniques are crucial for the quantitative analysis of this compound and for broader metabolomics studies. Methods such as Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable data.

For direct quantification, UV-Vis spectroscopy can be utilized if the compound possesses a suitable chromophore. The ketone functional group at the C-3 position in this compound provides a weak n-π* absorption in the UV region, which can be used for concentration measurements, although it may have limited sensitivity. A calibration curve of absorbance versus concentration would be established, similar to HPLC quantification.

In the context of metabolomics, which involves the comprehensive study of small molecules in a biological system, NMR and mass spectrometry are the dominant technologies. nih.govnih.gov NMR spectroscopy provides detailed structural information and can be used to quantify compounds in complex mixtures without the need for chromatographic separation. FTIR spectroscopy can be combined with chemometric methods, such as partial least-squares regression (PLSR), to quantify specific compounds within a complex matrix based on their unique infrared absorption patterns. researchgate.net

Table 2: Representative Data for UV-Vis Spectrophotometric Quantification This table shows example data for creating a calibration curve for quantitative analysis.

| Standard Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.045 |

| 2.5 | 0.112 |

| 5.0 | 0.225 |

| 10.0 | 0.451 |

| 20.0 | 0.903 |

Mass Spectrometry-Based Approaches for Tracing Metabolic Fate

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful platform for metabolomics and is the primary tool for tracing the metabolic fate of compounds like this compound. nih.govnih.gov Its high sensitivity and selectivity allow for the detection and identification of the parent compound and its metabolites in complex biological matrices such as plasma, urine, or tissue extracts. nih.gov

To study its metabolic fate, the compound would be introduced into a biological system (e.g., cell culture or an animal model). Samples are collected over time and analyzed by LC-MS. The mass spectrometer is set to detect the mass-to-charge ratio (m/z) of the parent compound. Simultaneously, a search is conducted for predicted metabolites, which typically involve enzymatic modifications such as hydroxylation, oxidation, or conjugation (e.g., glucuronidation, sulfation).

Tandem mass spectrometry (MS/MS or MS²) is then used to confirm the identity of potential metabolites. nih.gov The parent ion of a suspected metabolite is isolated and fragmented, producing a characteristic fragmentation pattern that can be compared to the parent compound or to known standards, providing structural confirmation.

Table 3: Hypothetical Metabolites of this compound Detected by LC-MS This table provides an example of potential metabolic transformations and their corresponding mass changes.

| Compound | Formula | Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Proposed Transformation |

| Parent Compound | C₃₀H₄₄O₄ | 468.32 | 469.32 | - |

| Metabolite 1 | C₃₀H₄₄O₅ | 484.32 | 485.32 | Hydroxylation (+16 Da) |

| Metabolite 2 | C₃₀H₄₂O₄ | 466.30 | 467.30 | Dehydrogenation (-2 Da) |

| Metabolite 3 | C₃₆H₅₂O₁₀ | 644.36 | 645.36 | Glucuronidation (+176 Da) |

Crystallographic Data in Structure-Based Research

X-ray crystallography is the gold standard for determining the absolute, three-dimensional structure of a molecule. For a compound like this compound, obtaining such a detailed structure is critical for structure-based research, such as understanding its interaction with a specific protein target or for guiding chemical modifications.

The first and often most challenging step is to grow a single, high-quality crystal of the compound. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The way the crystal diffracts the X-rays is recorded, and this diffraction pattern is used to calculate the positions of every atom in the molecule. This provides unambiguous information on bond lengths, bond angles, and the precise stereochemistry of all chiral centers. The crystal structure of a related triterpene, 3,4-seco-lup-20(29)-en-3-oic acid, has been determined using this method, highlighting its applicability to this class of compounds. researchgate.net

Table 4: Illustrative Crystallographic Data for a Triterpenoid (B12794562) Compound This table is a representative example of the crystallographic data that would be obtained from an X-ray diffraction experiment, modeled after published data for a similar compound class. researchgate.net

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 13.15 |

| b (Å) | 11.99 |

| c (Å) | 17.45 |

| α (°) | 90.00 |

| β (°) | 98.25 |

| γ (°) | 90.00 |

| Volume (ų) | 2720.5 |

| Z (Molecules per unit cell) | 4 |

Future Research Trajectories and Interdisciplinary Opportunities

Discovery of Novel Biological Targets and Molecular Mechanisms of Action

A primary focus of future research will be the elucidation of the specific biological targets and molecular mechanisms of action of 3-Oxolup-20(29)-en-30,21alpha-olide. Terpenoid lactones are known to exhibit a range of biological effects, including anti-inflammatory and anticancer activities, often through the inhibition of key signaling pathways like NF-κB. mdpi.com The α,β-unsaturated lactone moiety present in many bioactive terpenoids is a critical structural feature for their pharmacological effects. nih.gov

Future investigations should aim to:

Identify Protein Targets: Employ techniques such as affinity chromatography and proteomics to identify the direct binding partners of the compound within the cell.

Elucidate Signaling Pathways: Investigate the compound's impact on major signaling cascades implicated in disease, such as the MAPK, PI3K/AKT, and p53 pathways. mdpi.comnih.gov Studies on related compounds have shown that triterpenoids can induce apoptosis and cell cycle arrest in cancer cells through the modulation of these pathways. mdpi.comnih.gov

Characterize Enzyme Inhibition: Assess the inhibitory activity against a panel of enzymes, particularly those involved in inflammation and cancer, such as caspases. nih.gov

Advancement of Sustainable and Scalable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes to this compound and its derivatives is crucial for enabling extensive biological evaluation. While total synthesis of complex triterpenes can be challenging, semi-synthetic approaches starting from abundant natural precursors like betulin (B1666924) offer a promising alternative. nih.gov

Future synthetic research should focus on:

Green Chemistry Approaches: Utilize biocatalysis and green solvents to minimize the environmental impact of the synthesis. nih.gov Biotransformation using microorganisms like fungi can be a powerful tool for specific chemical modifications. thescipub.com

Scalable Synthesis: Develop synthetic strategies that are amenable to large-scale production to facilitate preclinical and potentially clinical studies.

Novel Synthetic Strategies: Explore new methods for the construction of the lactone ring and other key structural features, potentially through tandem reactions or catalytic processes. grantome.com

Application of Computational Chemistry and Chemoinformatics for Analog Design

Computational tools offer a powerful approach to accelerate the discovery and optimization of bioactive analogs of this compound. Chemoinformatics and molecular modeling can be used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. drugdesign.orgtaylorfrancis.comhilarispublisher.com

Key areas for computational research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Develop QSAR models to correlate the structural features of analogs with their biological activity, guiding the design of more potent compounds. nih.gov

Molecular Docking: Use molecular docking simulations to predict the binding modes of the compound and its analogs with potential protein targets, providing insights into the molecular basis of their activity. nih.gov

Pharmacophore Modeling: Generate pharmacophore models based on the structural requirements for biological activity to screen virtual libraries for new potential hits. drugdesign.org

Exploration of New Natural Sources and Biosynthetic Pathways

Identifying new natural sources of this compound and understanding its biosynthesis are essential for ensuring a sustainable supply and for enabling metabolic engineering approaches. Lupane-type triterpenoids are widely distributed in the plant kingdom. researchgate.net

Future research in this area should involve:

Screening of Plant Species: Conduct extensive screening of plant extracts, particularly from families known to produce triterpenoids like the Betulaceae, for the presence of the target compound.

Elucidation of the Biosynthetic Pathway: The biosynthesis of triterpenoids occurs through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of a squalene (B77637) precursor. nih.govfrontiersin.org Subsequent cyclization by oxidosqualene cyclases (OSCs) and modifications by enzymes like cytochrome P450s lead to the vast diversity of triterpenoid (B12794562) structures. thescipub.comfrontiersin.org Identifying the specific enzymes involved in the formation of this compound is a key goal.

Metabolic Engineering: Once the biosynthetic genes are identified, they can be expressed in microbial hosts like Saccharomyces cerevisiae to enable heterologous production of the compound. nih.gov

Synergistic Effects and Combinatorial Studies with Other Bioactive Agents

Investigating the synergistic effects of this compound in combination with other therapeutic agents could lead to more effective treatment strategies, particularly in cancer therapy. nih.gov Combining natural products with conventional drugs can enhance efficacy and overcome drug resistance. nih.gov

Future combinatorial studies should:

Evaluate Combinations with Chemotherapeutic Drugs: Assess the potential of the compound to sensitize cancer cells to existing chemotherapy agents, potentially allowing for lower doses and reduced side effects.

Explore Synergies with Other Natural Products: Investigate combinations with other bioactive natural products that have complementary mechanisms of action. mdpi.com

Mechanism of Synergy: Elucidate the molecular basis for any observed synergistic interactions to guide the rational design of combination therapies.

In-depth Mechanistic Studies at the Subcellular and Molecular Levels

A deep understanding of the subcellular localization and molecular interactions of this compound is fundamental to fully comprehending its biological activity.

Future mechanistic studies should include:

Subcellular Localization Studies: Utilize fluorescently labeled analogs and microscopy techniques to determine the primary subcellular compartments where the compound accumulates.

Investigation of Apoptosis Induction: Many cytotoxic terpenoids induce apoptosis. nih.govnih.gov Detailed studies should examine the specific apoptotic pathways (intrinsic vs. extrinsic) activated by the compound and the key molecular players involved, such as caspases and Bcl-2 family proteins. dntb.gov.ua

Analysis of Mitochondrial Effects: Given that mitochondria are a common target for cytotoxic agents, the impact of the compound on mitochondrial membrane potential, reactive oxygen species (ROS) production, and other mitochondrial functions should be thoroughly investigated. nih.gov

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for structural elucidation of 3-Oxolup-20(29)-en-30,21alpha-olide, and how should data be interpreted?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use 1D -NMR and -NMR to identify functional groups (e.g., ketone at C-3, lactone at C-21α). Cross-validate with 2D techniques (HSQC, HMBC) to confirm connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula via exact mass. Fragmentation patterns (e.g., loss of lactone moiety) confirm structural motifs .

- Infrared (IR) Spectroscopy : Detect characteristic carbonyl stretches (C=O at ~1700 cm for the ketone and lactone) .

Q. How can synthetic reproducibility of this compound be ensured?

- Methodology :

- Reagent Documentation : Specify manufacturers and catalog numbers (e.g., Merck, Oxoid) to minimize batch variability .

- Protocol Standardization : Detail reaction conditions (temperature, solvent ratios) and purification steps (e.g., column chromatography with silica gel 60–120 mesh). Include retention factors (R) from TLC for reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodology :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Compare retention times with reference standards .

- Dose-Response Analysis : Perform in vitro assays (e.g., cytotoxicity) across multiple concentrations (1–100 µM) to establish dose dependency. Use ANOVA to assess statistical significance .

- Structural Confirmation : Re-examine NMR data for potential degradation products (e.g., lactone hydrolysis) that might skew results .

Q. What experimental strategies are effective for probing the biosynthetic pathway of this compound in plant sources?

- Methodology :

- Isotopic Labeling : Administer -labeled precursors (e.g., mevalonate) to track carbon incorporation via NMR or LC-MS .

- Gene Knockdown : Use RNA interference (RNAi) to silence candidate genes (e.g., oxidosqualene cyclases) and monitor metabolite depletion via UPLC-QTOF-MS .

Q. How can computational methods enhance the understanding of this compound's reactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the lactone ring to predict hydrolysis susceptibility .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify key binding residues .

Methodological Best Practices

- Data Reporting : Avoid duplicating experimental details in text and tables. Use supplementary materials for extended datasets (e.g., NMR spectra, chromatograms) .

- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over non-peer-reviewed platforms. Cross-reference structural analogs (e.g., 28-Hydroxy-3-oxo-20(29)-lupen derivatives) for comparative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.